molecular formula C12H24N2O B7933722 N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide

N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide

Cat. No.: B7933722
M. Wt: 212.33 g/mol
InChI Key: LNXWSIFVLXPWFU-UHFFFAOYSA-N
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Description

N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide: is a chemical compound with a complex structure that includes an isopropyl group, a methylamino group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide typically involves the reaction of cyclohexylamine with isopropylamine and acetic anhydride. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur, especially in the presence of halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic chemistry.

Biology: In biological research, this compound can be used to study the effects of cyclohexyl derivatives on cellular processes. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

  • N-Methyl-N-(2-methylamino-cyclohexyl)-acetamide
  • N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide
  • N-Propyl-N-(2-methylamino-cyclohexyl)-acetamide

Uniqueness: N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(methylamino)cyclohexyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-9(2)14(10(3)15)12-8-6-5-7-11(12)13-4/h9,11-13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXWSIFVLXPWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCCC1NC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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